A Guide to the Structural Elucidation of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate
A Guide to the Structural Elucidation of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole derivatives are a cornerstone in medicinal chemistry, valued for their diverse biological activities which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The precise structural confirmation of these compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug discovery and development programs. This guide provides an in-depth, multi-faceted approach to the structural elucidation of a novel isoxazole derivative, methyl 5-(2-bromophenyl)isoxazole-3-carboxylate, integrating synthetic strategy with comprehensive spectroscopic analysis.
I. Synthesis Pathway: A [3+2] Cycloaddition Approach
A prevalent and effective method for synthesizing 3,5-disubstituted isoxazoles is through a [3+2] cycloaddition reaction.[3] In this proposed synthesis, the isoxazole ring of methyl 5-(2-bromophenyl)isoxazole-3-carboxylate is formed via the reaction of a nitrile oxide with an alkyne. Specifically, the reaction would involve the in-situ generation of 2-bromobenzonitrile oxide from 2-bromobenzaldoxime, which then undergoes cycloaddition with methyl propiolate.
DOT Diagram of the Proposed Synthesis:
Caption: Proposed synthesis of the target molecule.
II. Spectroscopic and Analytical Characterization: A Multi-Technique Approach
The cornerstone of structural elucidation lies in the synergistic use of various analytical techniques. The following sections detail the expected outcomes from key spectroscopic methods for confirming the structure of methyl 5-(2-bromophenyl)isoxazole-3-carboxylate.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
1. ¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the aromatic and isoxazole ring protons, as well as the methyl ester group.
2. ¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments, including the carbonyl carbon of the ester, the carbons of the isoxazole ring, and the carbons of the bromophenyl substituent.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
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¹H NMR Acquisition:
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Spectrometer: 400 MHz
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Pulse Sequence: Standard single-pulse
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Number of Scans: 16
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Relaxation Delay: 1.0 s
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Spectral Width: -2 to 12 ppm
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-
¹³C NMR Acquisition:
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Spectrometer: 100 MHz
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Pulse Sequence: Proton-decoupled
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Number of Scans: 1024
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Relaxation Delay: 2.0 s
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Spectral Width: -10 to 220 ppm
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Table 1: Predicted NMR Data for Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Multiplicity |
| 7.80 | d |
| 7.65 | d |
| 7.45 | t |
| 7.30 | t |
| 7.10 | s |
| 4.00 | s |
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
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Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is infused directly into the mass spectrometer.
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Data Acquisition: Data is acquired over a mass range of m/z 100-500.
Table 2: Predicted HRMS Data
| Parameter | Value |
| Molecular Formula | C₁₁H₈BrNO₃ |
| Calculated m/z [M+H]⁺ | 281.9760 |
| Observed m/z [M+H]⁺ | 281.9765 (Hypothetical) |
The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be expected in the mass spectrum, providing further evidence for the presence of a bromine atom.
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
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Technique: Attenuated Total Reflectance (ATR).
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
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Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch |
| ~1730 | Strong | C=O stretch (ester) |
| ~1610, 1580 | Medium | C=C and C=N stretch (aromatic and isoxazole rings)[4] |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Medium | N-O stretch (isoxazole ring)[4] |
| ~750 | Strong | C-Br stretch |
III. Integrated Structural Elucidation Workflow
The definitive structural confirmation of methyl 5-(2-bromophenyl)isoxazole-3-carboxylate is achieved by integrating the data from all analytical techniques.
DOT Diagram of the Structural Elucidation Workflow:
Caption: Integrated workflow for structure elucidation.
IV. Conclusion
The structural elucidation of novel compounds like methyl 5-(2-bromophenyl)isoxazole-3-carboxylate requires a systematic and multi-faceted analytical approach. By combining a plausible synthetic route with detailed analysis of NMR, MS, and IR data, researchers can confidently confirm the chemical structure. This rigorous process is fundamental to advancing drug discovery and development, ensuring that the biological activity of a compound is correctly attributed to a well-defined molecular entity.
References
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